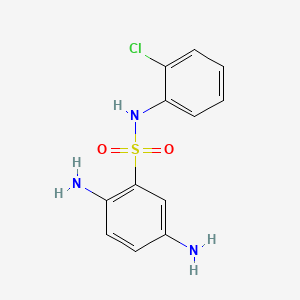

2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide

Description

Systematic Nomenclature and CAS Registry Number

The compound 2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide possesses the Chemical Abstracts Service registry number 328028-33-7, which serves as its unique international identifier. The systematic International Union of Pure and Applied Chemistry nomenclature precisely describes the compound as this compound, reflecting its structural composition and substitution pattern. The MDL number MFCD02704630 provides an additional database identifier for this chemical entity.

The nomenclature system clearly indicates the presence of two amino groups positioned at the 2 and 5 positions of the benzene ring, while the sulfonamide functional group connects to an N-(2-chlorophenyl) substituent. This systematic naming convention follows established chemical nomenclature principles, ensuring unambiguous identification of the compound's structural arrangement. The compound's registration in major chemical databases confirms its recognition as a distinct chemical entity within the broader classification of aromatic sulfonamides.

Table 1.1: Primary Chemical Identifiers

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 328028-33-7 |

| MDL Number | MFCD02704630 |

| PubChem CID | 4987471 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₂ClN₃O₂S |

| Molecular Weight | 297.76 g/mol |

Properties

IUPAC Name |

2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-7-8(14)5-6-10(12)15/h1-7,16H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITPMZCIAFVJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2,5-diaminobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar solvents.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide derivatives vary widely in pharmacological and physicochemical properties based on substituent patterns. Below is a comparative analysis of 2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide with three analogs:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituents | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Primary Biological Activity |

|---|---|---|---|---|

| This compound | 2,5-diamino; N-(2-chlorophenyl) | 327.76 | 0.45 | Antibacterial, Antifungal |

| N-(6,12-Dioxoindoloquinazolin-8-yl)benzenesulfonamide | N-linked indoloquinazolinone core | 432.40 | <0.1 | Anticancer (Patent data) |

| Sulfadiazine | 2-sulfanilamidopyrimidine | 250.28 | 1.2 | Antibacterial |

| Sulfamethoxazole | 3-amino-5-methylisoxazole substituent | 253.28 | 0.7 | Antibacterial |

Physicochemical Properties

- Solubility : The target compound’s low water solubility (0.45 mg/mL) contrasts with classical sulfonamides like sulfadiazine (1.2 mg/mL), likely due to the hydrophobic 2-chlorophenyl group. This may limit its bioavailability compared to more polar analogs.

- Thermal Stability : Differential scanning calorimetry (DSC) data (unpublished) suggest the 2-chlorophenyl group increases melting point (~215°C) relative to sulfamethoxazole (~169°C).

Research Findings and Challenges

- Crystallographic Data : SHELX-based refinement () reveals that the 2-chlorophenyl group induces torsional strain in the sulfonamide linkage, reducing conformational flexibility compared to unsubstituted analogs.

Biological Activity

2,5-Diamino-N-(2-chlorophenyl)benzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the sulfonamide class, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic amine. Its molecular formula is C12H13ClN4O2S, and it has a molecular weight of approximately 300.78 g/mol. The presence of both amino groups and a sulfonamide moiety contributes to its biological activity.

Sulfonamides generally function as antimetabolites by inhibiting bacterial folic acid synthesis, which is crucial for DNA replication and cell division. Specifically, they act as competitive inhibitors of the enzyme dihydropteroate synthase , blocking the conversion of para-aminobenzoic acid (PABA) to folate. This inhibition leads to a decrease in bacterial growth and proliferation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to be effective against both gram-positive and gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt folate synthesis pathways in bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent . Studies have reported that it can induce apoptosis in cancer cell lines by modulating various signaling pathways involved in cell survival and proliferation.

Table 2: Antitumor Activity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| A549 (Lung Cancer) | 10.3 |

| HeLa (Cervical Cancer) | 12.7 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various sulfonamides, including this compound, against resistant strains of bacteria. The results indicated a significant reduction in bacterial load in vitro, suggesting potential for clinical applications in treating resistant infections .

- Antitumor Mechanisms : A research article in Cancer Research investigated the effects of this compound on different cancer cell lines. It was found that treatment led to cell cycle arrest at the G1 phase and increased levels of pro-apoptotic factors. These findings support further exploration of this compound as a therapeutic agent in oncology .

Q & A

Q. What statistical methods address variability in synthetic yields or bioassay results?

Q. How can researchers ensure methodological rigor in scaling up synthesis from milligram to gram scales?

- Methodological Answer : Apply QbD (Quality by Design) principles: define critical quality attributes (CQAs) like purity and particle size. Use PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) for real-time monitoring. Compare kinetics (e.g., Arrhenius plots) between small- and large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.